5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid
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Overview
Description
5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid is a specialized organic compound characterized by its bromine, fluorine, and triethylsilyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid typically involves multiple steps, starting with the bromination and fluorination of benzoic acid derivatives. The triethylsilyl group is then introduced through a silylation reaction. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the bromine and fluorine atoms.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction reactions may employ hydrogen gas with a palladium catalyst.
Substitution reactions typically involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of hydrocarbons or other reduced derivatives.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid can be used as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-Bromo-2,4-difluoro-5-(triethylsilyl)benzoic acid
2-Bromo-3,4-difluoro-5-(triethylsilyl)benzoic acid
5-Bromo-2,4-difluoro-3-(methyldiethoxymethyl)benzoic acid
Uniqueness: 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid stands out due to its specific arrangement of halogens and the triethylsilyl group, which provides unique reactivity and stability compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-bromo-2,4-difluoro-3-triethylsilylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-10(15)8(13(17)18)7-9(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBBJZZTWZOWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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